Lisinopril R,S,S-isomer

Descripción

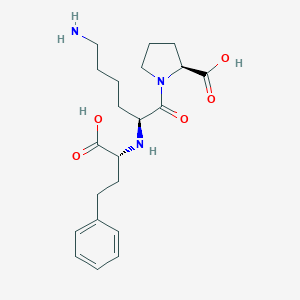

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235285 | |

| Record name | Lisinopril R,S,S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85955-59-5 | |

| Record name | Lisinopril R,S,S-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril R,S,S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISINOPRIL R,S,S-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Elucidation of Lisinopril R,s,s Isomer

Naming Conventions and Diastereomeric Relationships of Lisinopril (B193118) Isomers

The stereochemical configuration of each chiral center in lisinopril and its isomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (rectus) or 'S' (sinister) descriptor. biomedgrid.comsydney.edu.au Lisinopril itself is chemically named (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid. ncats.iorsc.org

The Lisinopril R,S,S-isomer, an impurity also known as Lisinopril EP Impurity E, has the IUPAC name (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid. nih.govsynthinkchemicals.com The designation "R,S,S" indicates the specific spatial arrangement at the three chiral centers.

Stereoisomers that are not mirror images of each other are known as diastereomers. studfile.net The this compound is a diastereomer of the active S,S,S-lisinopril. Diastereomers differ in their physical properties, such as melting points, boiling points, and solubility, which allows for their separation using techniques like chromatography. studfile.net

In addition to stereoisomerism, lisinopril can also exist as a mixture of cis-trans isomers due to restricted rotation around the amide bond involving the proline residue. nih.gov The trans-isomer is the predominant and biologically active form. nih.gov

Advanced Spectroscopic Techniques for Stereochemical Assignment

Modern spectroscopic methods are indispensable for the definitive assignment of the stereochemistry of lisinopril and its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and stereochemical characterization of molecules like lisinopril. nih.govconicet.gov.ar It can distinguish between different isomers, including the cis-trans conformers. nih.gov

Studies have shown that the ratio of trans to cis isomers of lisinopril can be determined from the integration of specific proton signals in the 1H NMR spectrum. nih.gov For instance, at 298 K, the isomer ratio was found to be approximately 77% trans and 23% cis. nih.gov The assignment of these isomers can be confirmed using Nuclear Overhauser Effect (NOE) difference experiments. nih.gov While specific NMR data for the R,S,S-isomer is not extensively detailed in the provided results, the techniques are directly applicable to its structural elucidation.

| Technique | Application in Lisinopril Analysis | Key Findings |

| 1H NMR | Determination of cis-trans isomer ratio | At 298 K, the trans/cis ratio is approximately 77/23. nih.gov |

| NOE Difference Spectroscopy | Confirmation of cis-trans isomer assignment | Confirms the major isomer as the trans form. nih.gov |

| Combined Spectroscopic Methods | Structural elucidation of impurities | In combination with other techniques, NMR is used to identify and characterize impurities. conicet.gov.arwalshmedicalmedia.com |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive method for differentiating between lisinopril and its R,S,S-diastereomer. walshmedicalmedia.comnih.goveijas.com Collision-induced dissociation (CID) mass spectra of the protonated molecules ([M+H]+) show distinct fragmentation patterns for the two isomers. nih.gov

For lisinopril (S,S,S-isomer), the abundance of the fragment ion at m/z 246 is roughly double that of the ion at m/z 245. nih.gov In contrast, for the R,S,S-isomer, the fragment ion at m/z 246 is less abundant than the one at m/z 245 across various collision energies. nih.gov Further differentiation can be achieved by analyzing the lithium adducts ([M+Li]+), where the R,S,S-isomer produces a rearrangement ion at m/z 315 with about three times the abundance compared to lisinopril. nih.gov These differences provide a clear "fingerprint" for each isomer.

| Ion Type | Isomer | Key Fragment Ion Ratios/Abundances |

| [M+H]+ | Lisinopril (S,S,S) | Abundance of m/z 246 is ~2x higher than m/z 245. nih.gov |

| [M+H]+ | Lisinopril (R,S,S) | Abundance of m/z 246 is lower than m/z 245. nih.gov |

| [M+Li]+ | Lisinopril (R,S,S) | Abundance of rearrangement ion m/z 315 is ~3x higher than for Lisinopril (S,S,S). nih.gov |

Chiral Chromatography for Stereoisomer Resolution Principles

Chiral chromatography is a fundamental technique for the separation of stereoisomers. researchgate.netiitr.ac.in This can be achieved through direct or indirect methods. Direct methods employ a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). iitr.ac.in

For lisinopril and its diastereomers, various chromatographic techniques have been successfully employed. High-performance liquid chromatography (HPLC) is widely used, often in combination with mass spectrometry or UV detection, to separate and quantify lisinopril and its isomers. walshmedicalmedia.comeijas.com The separation is based on the differential interactions of the diastereomers with the stationary and mobile phases.

Micellar electrokinetic capillary chromatography (MECC) has also proven effective in resolving lisinopril (S,S,S) from its R,S,S-diastereomer. tandfonline.comresearchgate.net By using a bile salt like sodium cholate (B1235396) as a surfactant, excellent resolution can be achieved. tandfonline.com Interestingly, the elution order of the diastereomers can be reversed by changing the surfactant to sodium dodecyl sulfate (B86663) (SDS), highlighting the influence of the chiral selector on the separation mechanism. tandfonline.com Thin-layer chromatography (TLC) using chiral impregnating reagents such as tartaric acid or mandelic acid has also been used for the resolution of lisinopril enantiomers. researchgate.net

Synthetic Methodologies and Formation Mechanisms of Lisinopril R,s,s Isomer

General Synthetic Routes of Lisinopril (B193118) and Associated Impurity Formation

The synthesis of lisinopril typically involves the coupling of protected amino acids and other chiral building blocks. A common route begins with the reaction of L-lysine with ethyltrifluoroacetate to yield N⁶-trifluoroacetyl-L-lysine. nih.govresearchgate.net This intermediate is then treated with triphosgene (B27547) to form N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride, which is subsequently condensed with L-proline. nih.govresearchgate.net The resulting N⁶-trifluoroacetyl-L-lysyl-L-proline is condensed with ethyl 2-oxo-4-phenyl butyrate, followed by hydrogenation, to produce the protected lisinopril precursor. nih.govresearchgate.net

However, this multi-step synthesis can generate several impurities. These can arise from starting materials, reagents, catalysts, or by-products of the chemical reactions. For instance, unreacted protected lysine (B10760008) can lead to the formation of a lysine analogue of lisinopril. nih.gov Over-hydrogenation during the condensation step can result in the formation of a cyclohexyl analogue. nih.gov High temperatures can cause intramolecular dehydration of lisinopril, leading to the formation of diketopiperazine impurities. nih.govresearchgate.net

The R,S,S-isomer of lisinopril, also known as Lisinopril EP Impurity E, is another significant impurity that can form during synthesis. ncats.iosynthinkchemicals.com Its formation is often linked to non-stereoselective steps in the synthetic pathway.

Analysis of Non-Stereoselective Steps Contributing to R,S,S-Isomer Generation

The generation of the Lisinopril R,S,S-isomer is primarily due to a lack of complete stereoselectivity in certain reaction steps. One such step is the coupling reaction between a protected L-lysine derivative and a chiral side chain precursor. For example, the reaction of ethyl α-chloro-γ-oxo-γ-phenylbutyrate with ε-trifluoroacetyl-L-lysine benzyl (B1604629) ester hydrochloride can produce a mixture of diastereomers. google.com

One study reported that this reaction, when carried out in dioxane with a base pair and sodium iodide, yielded N²-(1(RS)-ethoxycarbonyl-3-oxo-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine benzyl ester with a diastereomeric ratio of 80:20 (S,S to R,S). google.comepo.org This indicates that while the S,S isomer is the major product, a significant amount of the R,S isomer is also formed. The subsequent catalytic hydrogenation of this mixture can then lead to the formation of the corresponding lisinopril isomers, including the R,S,S-isomer.

The choice of solvent and reaction time can influence the diastereoselectivity of this step. For instance, using dioxane as a solvent has been shown to provide better selectivity, while longer reaction times can decrease it. google.com

Enzymatic and Biocatalytic Approaches in Stereoselective Synthesis of ACE Inhibitors (Avoiding R,S,S-Isomer Formation)

To circumvent the formation of undesirable isomers like the R,S,S-isomer, enzymatic and biocatalytic methods have been explored for the stereoselective synthesis of ACE inhibitors. These approaches leverage the high stereospecificity of enzymes to produce the desired chiral intermediates with high purity. core.ac.ukutm.my

For example, lipases have been used for the stereoselective synthesis of key intermediates for ACE inhibitors. core.ac.uk In one approach, Novo SP 435, an immobilized lipase, was used to catalyze the Michael addition of amino acid derivatives to trans-beta-benzoyl acrylate, yielding the desired (S,S) isomer with high chiral purity (>99%). core.ac.uk

Another strategy involves the asymmetric hydrolysis of DL-5-phenethylhydantoin using a microbial hydantoinase to produce N-carbamyl (R)-2-amino-4-phenylbutyric acid, a precursor for the (R)-2-halogeno or (R)-2-hydroxy-4-phenylbutyric acid intermediate. jst.go.jp This intermediate can then be used in a stereospecific SN2 reaction to synthesize the desired ACE inhibitor.

Furthermore, engineered bi-enzyme coupled systems have been developed for the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), a crucial chiral intermediate for ACE inhibitors. bohrium.com These systems, which can involve coupling a carbonyl reductase with a glucose dehydrogenase for cofactor regeneration, have demonstrated high conversion rates and enantiomeric excess. bohrium.com

Strategies for Targeted Synthesis of this compound as a Chemical Reference Standard

The availability of pure impurity reference standards is crucial for the quality control of active pharmaceutical ingredients (APIs). nih.gov Therefore, targeted synthesis of the this compound is necessary.

One approach to synthesize the R,S,S-isomer involves the epimerization of the corresponding (S,S,S)-diketopiperazine impurity (Impurity C) at high temperatures. nih.govresearchgate.net Specifically, heating lisinopril at 190°C has been shown to produce the (R,S,S)-diketopiperazine (Impurity D), which is a precursor to the R,S,S-isomer. nih.govresearchgate.net

Another reported method involves the independent preparation of the (R,S,S)-diketopiperazine by heating a solution of lisinopril in n-butanol in the presence of hydrochloric acid at 80°C. nih.gov These synthetic impurities can then be used as reference standards to validate analytical methods for detecting and quantifying their presence in lisinopril drug products.

A method for synthesizing Lisinopril impurity J, another related substance, has also been disclosed, which can be used to support the quality research and analytical method development for lisinopril. google.com

Mechanisms of Epimerization During Lisinopril Synthesis and Processing

Epimerization, the change in the configuration of a single stereocenter, is a potential mechanism for the formation of the R,S,S-isomer during the synthesis and processing of lisinopril. This can be influenced by factors such as temperature and pH.

High temperatures can promote the epimerization of certain intermediates or even the final lisinopril molecule. As mentioned earlier, heating lisinopril at high temperatures can lead to the formation of the (R,S,S)-diketopiperazine, which involves an epimerization step. nih.govresearchgate.net

Acidic or basic conditions can also facilitate epimerization. Studies on the degradation of lisinopril under acidic hydrolysis have identified the formation of various degradation products. ekb.egresearchpromo.com While these studies primarily focus on degradation, the conditions employed could also potentially lead to epimerization at one of the chiral centers.

Furthermore, lisinopril exists as a mixture of cis-trans isomers in solution due to restricted rotation around the amide bond involving the proline residue. nih.gov While this is a different type of isomerization (conformational), it highlights the molecule's conformational flexibility, which could, under certain conditions, contribute to the potential for epimerization at the chiral centers.

Advanced Analytical Methodologies for Differentiation and Quantification of Lisinopril R,s,s Isomer

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of lisinopril (B193118) and its R,S,S-isomer. eijas.comtandfonline.comwalshmedicalmedia.com The success of this separation hinges on the selection of appropriate stationary and mobile phases to exploit the subtle stereochemical differences between the isomers.

The direct separation of enantiomers and diastereomers is effectively achieved using chiral stationary phases (CSPs) in HPLC. eijppr.com These phases are composed of a chiral selector chemically bonded to a solid support, typically silica (B1680970) gel. eijppr.comhplc.eu The mechanism of separation involves the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. eijppr.com The differing stability of these complexes leads to different retention times, allowing for their resolution.

Several types of CSPs have been developed and are commercially available, including Pirkle-type, polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, macrocyclic antibiotics, and cyclodextrin-based phases. eijppr.com Polysaccharide-based and macrocyclic antibiotic CSPs are particularly noted for their broad applicability and high efficiency in resolving a wide range of chiral compounds. eijppr.com For lisinopril and its isomers, which contain multiple chiral centers, the three-dimensional structure of the CSP plays a crucial role in achieving separation. tandfonline.comeijppr.com

While direct enantioseparation on a CSP is a primary application, the separation of diastereomers like the Lisinopril R,S,S-isomer from the S,S,S-isomer can also be enhanced by the chiral environment provided by the CSP. The elution order of the isomers can often be inverted by using a CSP with the opposite absolute configuration, which is advantageous for quantifying trace impurities. hplc.eu

The composition of the mobile phase, along with other chromatographic parameters, is critical for the effective separation of lisinopril isomers. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). eijas.comnih.govscirp.org The pH of the aqueous buffer is a key parameter that influences the ionization state of the acidic and basic functional groups in the lisinopril molecule, thereby affecting its interaction with the stationary phase and, consequently, the separation. tsijournals.com

For instance, a mobile phase consisting of a mixture of 20 mM phosphate (B84403) buffer at pH 7 and acetonitrile (90:10, v/v) has been used to separate the cis and trans isomers of lisinopril. nih.gov In another method for the simultaneous determination of lisinopril and hydrochlorothiazide (B1673439) impurities, including the R,S,S-isomer, the mobile phase pH was optimized to 2.4 ± 0.1. tsijournals.com The choice of organic modifier and its proportion in the mobile phase also significantly impacts the retention and resolution of the isomers. nih.govscirp.org

Temperature is another important factor; lower temperatures can enhance the separation of isomers by slowing down the rate of interconversion between rotamers (cis and trans isomers), which can otherwise lead to peak broadening. nih.gov Conversely, higher temperatures can sometimes be used to coalesce the peaks of rapidly interconverting isomers into a single sharp peak. nih.gov Flow rate also affects the efficiency of the separation, with optimal flow rates providing a balance between analysis time and resolution. eijas.comnih.gov

Interactive Table: HPLC Conditions for Lisinopril Isomer Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Supelco LC18, 5 µm (250 × 4.6 mm I.D.) nih.gov | C8 eijas.com | C18 (4.6×150 mm) 5μm tsijournals.com |

| Mobile Phase | 20 mM phosphate buffer [pH 7]-acetonitrile (90/10; v/v) nih.gov | Potassium dihydrogen phosphate buffer pH 3.0 and methanol (35:65 v/v) eijas.com | Gradient of Buffer A (7:93 v/v acetonitrile–25 mM potassium dihydrogen phosphate, pH 5) and Buffer B (50:50 v/v acetonitrile–25 mM potassium dihydrogen phosphate pH 5) researchgate.net |

| Flow Rate | 2.0 mL/min nih.gov | 0.5-2.0 ml/min eijas.com | 1.5 ml/min tsijournals.com |

| Temperature | 279 K nih.gov | Ambient | 50°C tsijournals.com |

| Detection | UV nih.gov | UV eijas.com | UV at 215 nm tsijournals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomeric Discrimination

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the differentiation and quantification of isomeric compounds, including the this compound. eijas.comnih.gov This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique where selected ions are fragmented by collision with neutral gas molecules. wikipedia.org The resulting fragment ions provide structural information about the precursor ion. In the case of lisinopril and its R,S,S-isomer, CID mass spectra of the protonated molecules ([M+H]⁺) exhibit distinct differences. nih.govresearchgate.net

For the S,S,S-isomer (lisinopril), the abundance of the fragment ion at m/z 246 is approximately twice that of the fragment ion at m/z 245. nih.govresearchgate.net In contrast, for the R,S,S-isomer, the abundance of the m/z 246 fragment ion is slightly lower than that of the m/z 245 ion across various collision energies. nih.govresearchgate.net

Furthermore, analysis of the lithium adducts ([M+Li]⁺) reveals that the abundance of the rearrangement ion at m/z 315 is about three times higher for the R,S,S-isomer compared to lisinopril. nih.gov These reproducible differences in fragmentation patterns allow for the rapid characterization and differentiation of the R,S,S-isomer. nih.govresearchgate.net

Interactive Table: Key Fragment Ions in CID of Lisinopril Isomers nih.gov

| Precursor Ion | Isomer | Key Fragment Ion (m/z) | Relative Abundance Difference |

|---|---|---|---|

| [M+H]⁺ | Lisinopril (S,S,S) | 246 | ~2x higher than m/z 245 |

| [M+H]⁺ | R,S,S-Isomer | 246 | Slightly lower than m/z 245 |

| [M+Li]⁺ | Lisinopril (S,S,S) | 315 | Lower abundance |

| [M+Li]⁺ | R,S,S-Isomer | 315 | ~3x higher than for Lisinopril |

Energy-Resolved Mass Spectrometry (ERMS) is a technique that investigates the fragmentation of an ion as a function of the collision energy. acs.orgnih.gov By systematically varying the energy in a CID experiment and monitoring the abundance of precursor and fragment ions, a breakdown curve is generated. The differences in the breakdown curves for diastereomers can be used for their differentiation. nih.gov

This method has been successfully applied to distinguish between lisinopril and its R,S,S-isomer, supporting the findings from conventional CID experiments. nih.govresearchgate.net The ERMS results confirm the differences in fragmentation behavior over a range of collision energies, providing a robust basis for isomeric discrimination. nih.gov The technique has proven useful for distinguishing a wide range of isomeric ions. nih.gov

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is renowned for its ultra-high resolving power and exceptional mass accuracy, often in the parts-per-billion range. mdpi.com When coupled with electrospray ionization (ESI), FT-ICR-MS is a powerful tool for the unambiguous determination of the elemental composition of ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Purity and Conformational Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation and stereochemical analysis of molecules, including the isomers of lisinopril. nih.gov It allows for the detailed investigation of the molecular structure in solution, providing insights into the conformational equilibrium and enabling the differentiation of diastereomers.

One of the key applications of NMR in the analysis of lisinopril is the study of the cis-trans isomerization around the proline amide bond. nih.gov This isomerization is a slow process on the NMR timescale at ambient temperatures, which allows for the distinct observation of signals corresponding to both conformers. nih.gov Studies have successfully utilized ¹H and ¹³C NMR, as well as two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), to distinguish between the cis and trans isomers. nih.govresearchgate.net The major isomer is typically the biologically active trans form. nih.gov

For the specific differentiation of the R,S,S-isomer from the S,S,S-isomer, NMR provides crucial data. A patent for a process to produce lisinopril reported the use of ¹H-NMR to determine the diastereomeric ratio by comparing the integral of the α-proton signal of lysine (B10760008). google.com In one instance, a mixture of diastereomers was found to have a ratio of 80:20 for the S,S to R,S form. google.com

Detailed analysis of the NMR spectra, including chemical shifts (δ) and coupling constants, can reveal subtle structural differences between the isomers. For example, in a synthesis of a lisinopril intermediate, distinct ¹³C NMR spectra were reported for the major (S,S) and minor (R,S) isomers. google.comgoogle.com These differences in the chemical environment of the carbon atoms provide a clear basis for identification and purity assessment.

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for a Lisinopril Intermediate Diastereomer

| Atom | Major (S,S) Isomer (ppm) | Minor (R,S) Isomer (ppm) |

| C=O | 197.6 | 197.7 |

| C=O (ester/amide) | 174.5, 173.9 | 174.5, 173.9 |

| Aromatic C | 136.5, 135.8, 133.8, 128.9, 128.8, 128.7, 128.3 | 136.9, 135.8, 133.7, 128.9, 128.8, 128.6, 128.3 |

| C-O | 66.9, 61.5 | 67.0, 61.5 |

| C-N | 59.8, 55.9 | 59.9, 56.5 |

| Aliphatic C | 42.4, 39.8, 32.6, 28.2, 22.7, 14.3 | 42.3, 39.8, 32.6, 28.4, 22.5, 14.3 |

Note: Data extracted from a patent describing the synthesis of a lisinopril intermediate. google.comgoogle.com The specific intermediate is N²-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine benzyl (B1604629) ester.

Furthermore, NMR-pH titrations can be employed to study the protonation state and conformational changes of lisinopril under different pH conditions. srce.hr While a detailed analysis of vicinal coupling constants for conformational assessment can be complex, changes in multiplet patterns in the NMR spectra can indicate conformational shifts. srce.hr

Development of Hyphenated Techniques for Comprehensive Impurity Profiling

To meet the stringent regulatory requirements for impurity profiling, hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, have become indispensable. scribd.com These powerful combinations provide both high-resolution separation and detailed structural information, enabling the detection, identification, and quantification of trace-level impurities like the this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique for lisinopril analysis. Several methods have been developed that utilize LC-MS and its tandem version, LC-MS/MS, for the separation and differentiation of lisinopril and its R,S,S-isomer. walshmedicalmedia.comnih.goveijas.com These methods are sensitive and suitable for analyzing bulk drug material. walshmedicalmedia.comnih.gov

One study demonstrated that collision-induced dissociation (CID) mass spectra of the protonated lisinopril and its R,S,S-isomer show distinct fragmentation patterns. nih.gov For instance, the abundance of the fragment ion at m/z 246 for lisinopril was significantly higher than that of the ion at m/z 245, a ratio that was reversed for the R,S,S-isomer. nih.gov This difference in fragmentation provides a rapid method for characterization. Furthermore, the use of Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can confirm the elemental compositions of the ions. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another valuable hyphenated technique that offers an orthogonal separation mechanism to LC. chromatographyonline.comchromatographytoday.com CE separates analytes based on their electrophoretic mobility, which, when coupled with MS, provides a powerful tool for analyzing complex mixtures and separating structurally similar compounds. chromatographyonline.com While specific applications of CE-MS for the direct differentiation of the this compound are less commonly reported in the primary literature, the technique's high efficiency and different selectivity make it a promising approach for impurity profiling. nih.govchromatographyonline.com

The integration of multiple analytical techniques, such as HPLC, MS, and NMR, provides a comprehensive approach to impurity identification. nih.govresearchgate.net Impurities can be isolated using techniques like semi-preparative HPLC, and their structures can then be unambiguously confirmed by multidimensional NMR and high-resolution mass spectrometry. nih.govresearchgate.net

Table 2: Overview of Hyphenated Techniques for Lisinopril Impurity Analysis

| Technique | Separation Principle | Detection Principle | Application in Lisinopril Analysis |

| LC-MS/MS | Liquid Chromatography (Reversed-Phase) | Tandem Mass Spectrometry | Separation and differentiation of lisinopril and its R,S,S-isomer; identification of unknown impurities and degradation products. walshmedicalmedia.comnih.govnih.gov |

| LC-FT-ICR-MS | Liquid Chromatography | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | High-resolution mass measurements for accurate elemental composition confirmation of impurities. nih.govnih.gov |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | On-line structural elucidation of impurities without the need for prior isolation. scribd.comconicet.gov.ar |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | Orthogonal separation for complex impurity profiles; analysis of polar and charged species. nih.govchromatographyonline.com |

This multi-faceted analytical approach ensures the thorough characterization of lisinopril and its related substances, guaranteeing the quality and purity of the final drug product.

Molecular Recognition and Structure Activity Relationship Sar of Lisinopril R,s,s Isomer: a Computational Perspective

Comparative Analysis of Lisinopril (B193118) (S,S,S) and R,S,S-Isomer Binding to Angiotensin-Converting Enzyme (ACE) Active Site

The precise fit of an inhibitor within the active site of an enzyme is paramount for its function. In the case of lisinopril, the (S,S,S) configuration is crucial for optimal binding to ACE. youtube.com Computational studies provide a molecular-level understanding of why the (S,S,S) isomer is a potent inhibitor while the (R,S,S)-isomer is not.

The change in stereochemistry from (S) to (R) at the carboxy-3-phenylpropyl moiety dramatically alters the binding affinity of lisinopril for the ACE active site. ncats.iosynthinkchemicals.com The (S,S,S)-isomer is designed to mimic the transition state of the natural substrate, angiotensin I, thereby binding with high affinity and inhibiting the enzyme. scholarsresearchlibrary.com The specific spatial arrangement of the carboxylate, phenyl, and lysine-mimicking groups in the (S,S,S)-isomer allows for a network of favorable interactions within the S1, S1', and S2' subsites of the ACE active site. nih.govfrontiersin.org

In contrast, the (R,S,S)-isomer, with its altered three-dimensional structure, is unable to achieve this optimal fit. The incorrect orientation of the phenylpropyl group disrupts key interactions, leading to a significant reduction in binding affinity and, consequently, a loss of inhibitory potency. ncats.io While direct kinetic data for the R,S,S-isomer is not extensively published, the principles of stereospecificity in enzyme-ligand interactions strongly suggest a much higher Ki value compared to the nanomolar affinity of the (S,S,S)-isomer. frontiersin.org

Table 1: Key Stereochemical Features and Their Impact on ACE Inhibition

| Feature | Lisinopril (S,S,S)-Isomer | Lisinopril (R,S,S)-Isomer |

| Carboxy-3-phenylpropyl Moiety | (S)-configuration | (R)-configuration |

| Binding to S1 Subsite | Optimal fit, strong hydrophobic and electrostatic interactions. | Steric clashes and suboptimal orientation, leading to weaker interactions. |

| Overall Binding Affinity | High (nanomolar range) | Significantly lower |

| Enzyme Inhibition | Potent | Weak or inactive |

Computational studies, particularly molecular docking and crystallography, have been instrumental in visualizing the binding modes of lisinopril and its isomers. The crystal structure of the human ACE in complex with lisinopril (S,S,S) reveals a highly ordered and extended conformation of the inhibitor within the active site. nih.govrcsb.org

Furthermore, the lysine (B10760008) and proline moieties of lisinopril engage in multiple hydrogen bonds and hydrophobic interactions with specific amino acid residues in the S1' and S2' subsites, such as E162, D377, K511, Q281, and Y520. researchgate.net The incorrect positioning of the phenylpropyl group in the (R,S,S)-isomer would disrupt this intricate network of interactions, further diminishing its binding affinity. While specific computational studies on the R,S,S-isomer's interaction with these residues are limited, the established structure-activity relationships for ACE inhibitors underscore the importance of these interactions. scholarsresearchlibrary.com

Computational Chemistry and Molecular Modeling Studies of the R,S,S-Isomer

To further understand the molecular basis for the differential activity between lisinopril and its R,S,S-isomer, various computational techniques can be employed. These methods provide insights into the energetics and dynamics of ligand-enzyme interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com Docking simulations of the (R,S,S)-isomer into the ACE active site would likely reveal a higher, less favorable binding energy compared to the (S,S,S)-isomer. researchgate.netmdpi.com The docked pose of the (R,S,S)-isomer would illustrate the steric clashes and the inability to form the key hydrogen bonds and hydrophobic interactions observed with the active (S,S,S) form. researchgate.net These simulations can quantify the energetic penalty associated with the incorrect stereochemistry.

Table 2: Predicted Interaction Differences from Molecular Docking

| Interaction Type | Lisinopril (S,S,S)-Isomer (Predicted) | Lisinopril (R,S,S)-Isomer (Predicted) |

| Binding Energy (kcal/mol) | Lower (more favorable) | Higher (less favorable) |

| Zinc Coordination | Optimal geometry, strong interaction. | Distorted geometry, weaker interaction. |

| Hydrogen Bonds | Multiple, well-established bonds with key residues. | Fewer or strained hydrogen bonds. |

| Hydrophobic Interactions | Favorable packing of the phenyl ring in the S1 pocket. | Suboptimal packing, potential steric hindrance. |

Molecular dynamics simulations provide a dynamic view of the ligand-enzyme complex over time, offering insights into conformational flexibility and binding stability. mdpi.com An MD simulation of the ACE-(R,S,S)-isomer complex would likely show greater conformational instability compared to the complex with the (S,S,S)-isomer. The root-mean-square deviation (RMSD) of the ligand within the binding site would be expected to be higher for the (R,S,S)-isomer, indicating a less stable binding mode. mdpi.com These simulations could also reveal transient interactions and conformational changes that are not apparent from static docking models.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic structure and energies of molecules. nih.govkarazin.ua DFT calculations can determine the relative energies of different conformers of the (R,S,S)-isomer in solution and within the enzyme's active site. nih.gov These calculations can also provide a detailed understanding of the energy landscape of the binding process, highlighting the energetic barriers that the (R,S,S)-isomer would need to overcome to bind, which would be significantly higher than for the (S,S,S)-isomer. aun.edu.eg By analyzing the electronic properties, such as charge distribution and molecular orbitals, DFT can further explain the differences in reactivity and interaction potential between the two stereoisomers. nih.govnih.gov

Theoretical Explanations for Diminished or Absent Biological Activity of the R,S,S-Isomer

The biological activity of Lisinopril as a potent inhibitor of Angiotensin-Converting Enzyme (ACE) is critically dependent on its specific stereochemistry, which is (S,S,S). ncats.iogoogle.com The R,S,S-isomer, which differs only in the configuration at the chiral center of the N-(1-carboxy-3-phenylpropyl) group, is considered an impurity from the synthesis process and exhibits significantly diminished or absent biological activity. ncats.ioncats.io Computational and theoretical studies provide a robust framework for understanding why this single stereochemical inversion leads to such a drastic loss of function.

The fundamental reason for the inactivity of the Lisinopril R,S,S-isomer lies in the highly specific, three-dimensional architecture of the ACE active site. The enzyme's active site functions as a sophisticated molecular lock that requires a precisely shaped key for effective binding and inhibition. The clinically effective (S,S,S)-Lisinopril isomer possesses the exact spatial arrangement of functional groups necessary to engage with key residues and the catalytic zinc ion within the ACE active site. nih.govnih.gov

Computational modeling and crystal structure analysis of the ACE-Lisinopril complex have elucidated several critical interactions:

Zinc Coordination: The carboxyl group of the N-(1-carboxy-3-phenylpropyl) moiety in (S,S,S)-Lisinopril chelates the essential Zn²⁺ ion in the ACE active site. This interaction is a cornerstone of the inhibitory mechanism for many ACE inhibitors. nih.govnih.gov

S1 Subsite Interaction: The phenylpropyl side chain fits snugly into the hydrophobic S1 subsite of the enzyme. nih.gov The carboxylate of this same group also forms crucial hydrogen bonds with residues such as Glutamate 384 (E384) and Tyrosine 523 (Y523). nih.govmdpi.com

S1' and S2' Subsite Binding: The lysine side chain extends into the deep S1' pocket, forming interactions with residues like Glutamate 162 (E162), while the proline ring occupies the S2' subsite, interacting with residues such as Lysine 511 (K511) and Tyrosine 520 (Y520). nih.govnih.gov

In the R,S,S-isomer, the stereochemistry at the carbon bearing the phenylpropyl group is inverted from (S) to (R). This inversion fundamentally alters the molecule's three-dimensional conformation. Theoretical computations predict that this change prevents the molecule from adopting the extended conformation required for optimal binding. nih.govnih.gov The incorrect orientation of the carboxyl and phenylpropyl groups leads to:

Loss of Zinc Chelation: The carboxyl group is improperly positioned and cannot effectively coordinate with the Zn²⁺ ion.

Steric Hindrance: The phenylpropyl group is unable to fit correctly into the hydrophobic S1 pocket, likely resulting in steric clashes with the amino acid residues lining the site.

Disrupted Hydrogen Bonding: The misaligned carboxylate cannot form the critical hydrogen bonds with E384 and Y523 that stabilize the enzyme-inhibitor complex.

Liquid chromatography combined with collision-induced dissociation mass spectrometry has been used to differentiate between the (S,S,S) and R,S,S isomers, with theoretical computations supporting the experimental findings that highlight the structural differences. nih.gov The stereoselectivity of ACE is so pronounced that only the inhibitor with the correct configuration at all three chiral centers can achieve the high-affinity binding necessary for potent inhibition.

Table 1: Comparative Analysis of Lisinopril Isomers and ACE Binding

| Feature | Lisinopril (S,S,S-isomer) - Active | Lisinopril (R,S,S-isomer) - Inactive | Theoretical Implication for Activity |

|---|---|---|---|

| Stereocenter 1 (Carboxy-phenylpropyl) | S-configuration | R-configuration | This is the primary structural difference leading to inactivity. The R-configuration causes incorrect spatial orientation of key binding groups. |

| Zinc (Zn²⁺) Coordination | Carboxyl group is correctly positioned to chelate the zinc ion in the ACE active site. nih.govnih.gov | The inverted stereocenter misaligns the carboxyl group, preventing or severely weakening its coordination with the zinc ion. | Loss of this critical interaction drastically reduces binding affinity and inhibitory potency. |

| S1 Subsite Fit | The phenylpropyl group fits optimally into the hydrophobic S1 pocket. nih.gov | The phenylpropyl group is improperly oriented, leading to steric clashes and an inability to fit within the S1 pocket. | Poor fit in the S1 subsite destabilizes the enzyme-inhibitor complex. |

| Hydrogen Bonding (e.g., with E384, Y523) | The carboxylate forms strong, stabilizing hydrogen bonds with key residues in the active site. nih.govmdpi.com | The misaligned carboxylate is unable to form these essential hydrogen bonds. | The absence of these hydrogen bonds results in a significant loss of binding energy and affinity. |

| Overall Conformation | Adopts an extended conformation that is complementary to the ACE active site. nih.gov | Cannot achieve the required conformation for effective binding due to the incorrect stereochemistry at a key position. | Lack of conformational complementarity is a major theoretical reason for the absence of biological activity. |

Stability, Degradation Pathways, and Impurity Formation of Lisinopril R,s,s Isomer

Forced Degradation Studies of Lisinopril (B193118) Yielding R,S,S-Isomer and Related Impurities

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Studies on lisinopril have shown that under various stress conditions, it can degrade to form several impurities, including its R,S,S-diastereomer. eijas.comscirp.org

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to effectively separate and differentiate lisinopril from its R,S,S-isomer. nih.govresearchgate.net In one analysis of bulk lisinopril, an unknown impurity, detected at a level of approximately 0.14%, was identified as the R,S,S-isomer. eijas.comresearchgate.net Forced degradation studies are conducted under conditions prescribed by the International Council for Harmonisation (ICH), which include exposure to acid, base, oxidation, heat, and light. scirp.orgscirp.org These studies reveal that lisinopril is susceptible to degradation, leading to the formation of the R,S,S isomer among other products. tsijournals.com

Table 1: Summary of Forced Degradation Conditions and Major Resulting Impurities

| Stress Condition | Observations and Resulting Impurities |

| Thermal Stress | Increased temperature promotes the formation of cyclization products, primarily diketopiperazines. It can also lead to the epimerization of the S,S,S-diketopiperazine to the R,S,S-diketopiperazine. nih.govresearchgate.net The rate of thermal decomposition increases with rising temperature. scirp.org |

| Acidic/Basic Hydrolysis | Lisinopril's stability is pH-dependent. researchgate.net Degradation occurs under both acidic and basic conditions, though the drug is particularly unstable at lower pH values. acs.org Stress testing with 5 M HCl and 5 M NaOH is used to induce degradation. tsijournals.com |

| Oxidative Stress | Exposure to oxidizing agents, such as 30% hydrogen peroxide, is a standard condition in forced degradation studies to assess susceptibility to oxidation. tsijournals.com |

| Photolytic Stress | Studies have shown that lisinopril dihydrate is relatively stable when exposed to sunlight and UV light at 254 nm in both solid and liquid forms. scirp.orgscirp.org |

Formation of R,S,S-Diketopiperazine Isomers and Related Cyclization Products

A primary degradation pathway for lisinopril involves intramolecular cyclization, which results in the formation of diketopiperazine derivatives. researchgate.net Two significant diketopiperazine impurities are listed in the European Pharmacopoeia: (S,S,S)-diketopiperazine (Impurity C) and (R,S,S)-diketopiperazine (Impurity D). nih.govresearchgate.netnih.gov

The formation of the R,S,S-diketopiperazine is a multi-step process:

Initial Cyclization: Lisinopril first undergoes intramolecular dehydration, typically at elevated temperatures, to form the (S,S,S)-diketopiperazine (Impurity C). nih.govresearchgate.net

Epimerization: The (S,S,S)-diketopiperazine can then undergo epimerization at a high temperature, leading to the formation of the more stable (R,S,S)-diketopiperazine (Impurity D). nih.govresearchgate.net

Independent laboratory synthesis has confirmed this pathway. Heating lisinopril dihydrate to approximately 190°C directly yields the (R,S,S)-diketopiperazine. nih.gov This impurity is a significant concern as it can form during the manufacturing process, particularly if high temperatures are involved.

Influence of Environmental Factors (e.g., Temperature, pH) on Isomer Stability and Interconversion

Environmental conditions, most notably temperature and pH, play a crucial role in the stability of lisinopril and the interconversion between its isomers and related degradation products.

Temperature: Temperature is a critical factor driving both degradation and isomerization.

Diketopiperazine Formation: High temperatures promote the intramolecular cyclization of lisinopril to form (S,S,S)-diketopiperazine and its subsequent epimerization to the (R,S,S)-diketopiperazine. nih.govresearchgate.net

Cis/Trans Isomerization: Lisinopril exists in a conformational equilibrium between cis and trans isomers around the amide bond. At elevated temperatures (e.g., 328 K or 55°C), the rate of interconversion between these isomers increases significantly, causing them to coalesce into a single, sharp peak in HPLC analysis. nih.gov Conversely, at low temperatures (e.g., 279 K or 6°C), the interconversion rate slows, allowing for the chromatographic separation of the two isomers. nih.gov At ambient temperature, the trans isomer is the major form, with a trans/cis ratio of approximately 76/24. nih.gov

pH: The pH of the environment significantly affects the stability and chromatographic behavior of lisinopril.

Stability: Lisinopril's stability is pH-dependent. Studies on captopril, a related ACE inhibitor, show it is unstable below pH 4. acs.org For lisinopril, degradation is observed in both acidic and basic media. scirp.org The shape of the chromatographic peak for lisinopril is also pH-dependent. researchgate.net

Speciation: The protonation state of lisinopril's multiple acidic and basic functional groups changes with pH. In the stomach (low pH), the cationic forms predominate, while in the gastrointestinal tract (near-neutral pH), the zwitterionic form is dominant. At the pH of plasma, the monoanionic form is the main species. srce.hr This variation in charge can influence its susceptibility to different degradation pathways.

Table 2: Effect of Temperature and pH on Lisinopril Isomerization and Degradation

| Factor | Condition | Effect |

| Temperature | High (e.g., 190°C) | Promotes formation of (R,S,S)-diketopiperazine via epimerization of the S,S,S isomer. nih.gov |

| High (e.g., 55°C) | Increases the rate of cis/trans interconversion, leading to a single peak in HPLC. nih.gov | |

| Low (e.g., 6°C) | Slows the rate of cis/trans interconversion, allowing for chromatographic separation. nih.gov | |

| pH | Low (e.g., pH 2) | Combined with high temperature (80°C), results in a single sharp peak in HPLC analysis. researchgate.net |

| Variable | Affects the protonation state (speciation) of the molecule, influencing stability and degradation pathways. srce.hr |

Kinetic Analysis of Degradation and Epimerization Processes

Kinetic studies provide quantitative insight into the rates of degradation and the energy barriers associated with these processes. The degradation of lisinopril in the solid phase has been investigated in the presence of humidity at various temperatures.

A study on the solid-phase degradation of lisinopril found that the diketopiperazine derivative was the major product of decomposition in the presence of humidity. researchgate.net The kinetics of this degradation were analyzed at temperatures ranging from 343 K to 363 K (70°C to 90°C). The study calculated key thermodynamic parameters that describe the energy requirements of the degradation process. researchgate.net

Table 3: Thermodynamic Parameters for Solid-Phase Degradation of Lisinopril

| Parameter | Value (at RH = 76.4%) | Description |

| Activation Energy (Ea) | 166 ± 47 kJ/mol | The minimum energy required to initiate the degradation reaction. |

| Enthalpy of Activation (ΔH) | 163 ± 48 kJ/mol | The change in heat content during the formation of the transition state. |

| Entropy of Activation (ΔS) | 99 ± 135 J/(K·mol) | The change in randomness or disorder during the formation of the transition state. |

| (Data sourced from a study on lisinopril degradation kinetics) researchgate.net |

These values indicate a significant energy barrier to degradation, but also show that the process is accelerated by increases in temperature and humidity. The rate of thermal decomposition has been consistently shown to increase as the temperature rises. scirp.org Understanding these kinetics is crucial for establishing appropriate storage conditions and predicting the shelf-life of lisinopril-containing products.

Regulatory and Quality Control Implications of Lisinopril R,s,s Isomer As a Pharmaceutical Impurity

International Conference on Harmonisation (ICH) Guidelines on Impurities in Drug Substances and Products

The International Conference on Harmonisation (ICH) provides guidelines that are globally recognized for the registration of pharmaceuticals for human use. The primary guidelines governing impurities are ICH Q3A for impurities in new drug substances and ICH Q3B for impurities in new drug products. These guidelines establish a framework for the identification, qualification, and reporting of impurities. veeprho.comnih.gov

For impurities like the Lisinopril (B193118) R,S,S-isomer, the ICH guidelines set specific thresholds. Any impurity present at a level of 0.1% or greater should be identified. nih.govresearchgate.net The presence of impurities is a critical factor in the safety assessment and the monitoring of the manufacturing process. ncats.ioresearchgate.net Stress testing, as recommended by ICH, is also performed to understand the degradation pathways of lisinopril, which can lead to the formation of various impurities under different conditions. walshmedicalmedia.comeijas.com The guidelines necessitate that all impurities are monitored to ensure the purity and safety of the drug. veeprho.com

Table 1: ICH Thresholds for Impurities in New Drug Substances (Applicable to Lisinopril and its impurities)

| Threshold | Maximum Daily Dose ≤ 2g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

This table provides a general overview of ICH Q3A thresholds. The specific application may vary based on the drug substance and its clinical use.

Analytical Control Strategies for R,S,S-Isomer in Pharmaceutical Manufacturing

Effective control of the Lisinopril R,S,S-isomer relies on the implementation of sensitive and specific analytical methods throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of lisinopril from its isomers and other related substances. walshmedicalmedia.com

Several HPLC methods have been developed for this purpose. A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). walshmedicalmedia.com Detection is typically carried out using UV spectrophotometry at a wavelength around 210 nm. eijas.com

For more definitive identification and differentiation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. walshmedicalmedia.comnih.gov This technique provides not only retention time data but also mass-to-charge ratio information, allowing for the unambiguous identification of the R,S,S-isomer. nih.gov Studies have shown that under collision-induced dissociation (CID), lisinopril and its R,S,S-isomer exhibit different fragmentation patterns, enabling their clear differentiation. nih.gov

The validation of these analytical methods is conducted in accordance with ICH Q2 guidelines, ensuring parameters such as specificity, linearity, accuracy, precision, and robustness are met. nih.goveijas.com The development and validation of such methods are crucial for the routine quality control of lisinopril bulk drug and finished products. synzeal.com

Table 2: Comparison of Analytical Techniques for Lisinopril Isomer Control

| Technique | Principle | Advantages | Application in Manufacturing |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, suitable for quantification. | Routine quality control, in-process checks, stability testing. |

| LC-MS/MS | Separation coupled with mass analysis of fragments. | High specificity and sensitivity, definitive identification. | Impurity identification, structural elucidation, method development. walshmedicalmedia.comnih.gov |

| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification. | Characterization of reference standards, investigation of unknown impurities. nih.govresearchgate.net |

Significance of Impurity Profiling for Drug Product Quality and Consistency

Impurity profiling is the systematic identification and quantification of all impurities present in a drug substance and drug product. nih.gov For lisinopril, establishing a comprehensive impurity profile that includes the R,S,S-isomer is essential for several reasons:

Ensuring Therapeutic Efficacy: The desired therapeutic effect of lisinopril is attributed to the S,S,S-isomer. The presence of other isomers, like the R,S,S-isomer, does not contribute to the efficacy and, if present in significant amounts, could potentially dilute the therapeutic effect of the active isomer.

Maintaining Batch-to-Batch Consistency: A consistent impurity profile from one batch of lisinopril to the next is a key indicator of a well-controlled and reproducible manufacturing process. Variations in the level of the R,S,S-isomer could signal deviations in reaction conditions or raw material quality.

Regulatory Compliance: Regulatory agencies require a thorough understanding of the impurity profile of any drug product. nih.gov The identification and control of impurities like the R,S,S-isomer are mandatory for drug approval and ongoing market authorization. nih.gov

Future Research Directions in Lisinopril R,s,s Isomer Studies

Development of Novel Stereoselective Synthetic Methodologies to Minimize R,S,S-Isomer Formation

The current synthesis of lisinopril (B193118), while effective, can lead to the formation of the R,S,S-diastereomer. ncats.io The control of stereochemistry is paramount in pharmaceutical manufacturing to ensure the purity and efficacy of the final product. A primary direction for future research is the development of more sophisticated and efficient stereoselective synthetic routes that inherently minimize the formation of the R,S,S-isomer.

Future research efforts should focus on:

Asymmetric Catalysis: Investigating novel chiral catalysts (e.g., organocatalysts or transition-metal complexes) for key bond-forming steps in the lisinopril synthesis. The goal is to achieve higher diastereoselectivity, thereby reducing the formation of the undesired R,S,S-isomer from the outset.

Enzymatic Synthesis: Exploring the use of enzymes as biocatalysts for specific transformations. Enzymes often exhibit exquisite stereoselectivity and could be employed to resolve chiral intermediates or to catalyze steps with a high degree of stereochemical control, thus preventing the formation of the R,S,S-isomer.

Chiral Pool Synthesis: Optimizing the use of readily available chiral starting materials to ensure the correct stereochemistry is locked in early in the synthetic pathway. While lisinopril synthesis already utilizes chiral precursors like L-lysine and L-proline, further refinement of the coupling conditions and the synthesis of the chiral side-chain component is a key area for improvement. nih.gov

Purification Technologies: Beyond synthesis, research into advanced, scalable purification techniques, such as supercritical fluid chromatography (SFC) or more effective crystallization methods, could provide more efficient means of removing trace amounts of the R,S,S-isomer from the final active pharmaceutical ingredient (API).

Advanced Spectroscopic and Chromatographic Techniques for Trace Isomer Analysis

The accurate detection and quantification of the R,S,S-isomer at trace levels are critical for quality control. While methods like high-performance liquid chromatography (HPLC) are established, future research must focus on enhancing sensitivity, resolution, and efficiency. researchgate.net

A promising area of advancement lies in the refinement of mass spectrometry techniques. A liquid chromatography-tandem multiple-stage mass spectrometry (LC-MS/MS) method has been shown to differentiate between lisinopril and its R,S,S-isomer. researchgate.net In collision-induced dissociation (CID), the fragmentation patterns of the two isomers differ, providing a basis for their distinction. researchgate.net

Table 1: Differentiating Mass Spectrometry Fragmentation Patterns of Lisinopril Isomers This table summarizes reported differences in the relative abundance of key fragment ions in the collision-induced dissociation (CID) mass spectra, which can be used to distinguish between the intended S,S,S-isomer and the R,S,S-isomer impurity.

| Isomer | Precursor Ion [M+H]⁺ | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Observed Abundance Ratio |

| Lisinopril (S,S,S) | 406 | 246 | 245 | Abundance of m/z 246 is approx. 2x higher than m/z 245. |

| Lisinopril (R,S,S) | 406 | 246 | 245 | Abundance of m/z 246 is slightly lower than m/z 245. |

| Data derived from findings on the differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. researchgate.net |

Future research should aim to:

Develop ultra-high-performance liquid chromatography (UHPLC) methods using advanced chiral stationary phases for superior separation of the diastereomers.

Enhance the sensitivity of mass spectrometry techniques, such as triple quadrupole or Orbitrap MS, to achieve lower limits of detection (LOD) and quantification (LOQ) for the R,S,S-isomer.

Investigate novel spectroscopic methods, potentially including advanced nuclear magnetic resonance (NMR) techniques or circular dichroism (CD) spectroscopy, for orthogonal verification and characterization of stereoisomeric purity. acs.org

Deeper Computational Insights into Stereochemical Effects on Molecular Interactions

While the pharmacological activity of the desired S,S,S-isomer of lisinopril as an angiotensin-converting enzyme (ACE) inhibitor is well-established, the precise molecular interactions of the R,S,S-isomer with the ACE active site are not fully understood. nih.gov Computational modeling offers a powerful, cost-effective tool to investigate these interactions at an atomic level.

Future research should employ sophisticated computational methods to:

Molecular Docking: Perform docking studies to compare the binding modes and predicted affinities of both the S,S,S- and R,S,S-isomers within the active site of the ACE enzyme. This can help elucidate why the S,S,S configuration is optimal for inhibitory activity.

Molecular Dynamics (MD) Simulations: Run extended MD simulations to analyze the stability of the enzyme-inhibitor complexes for both isomers. These simulations can reveal differences in conformational dynamics, hydrogen bonding networks, and solvation energies that contribute to binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM): Use hybrid QM/MM methods to achieve a more accurate description of the electronic interactions, such as charge transfer and polarization, between the inhibitors and key residues in the enzyme's active site.

Table 2: Proposed Framework for a Comparative Computational Study of Lisinopril Isomers This table outlines a potential research plan for using computational tools to investigate the stereochemical effects on the molecular interactions of lisinopril isomers with the ACE target.

| Computational Method | Research Objective | Key Parameters to Analyze | Expected Outcome |

| Molecular Docking | Predict and compare the binding poses and affinities of S,S,S- and R,S,S-isomers. | Binding energy (kcal/mol), orientation in the active site, key residue interactions. | A structural hypothesis for the differential activity of the isomers. |

| Molecular Dynamics | Evaluate the stability and dynamics of the isomer-ACE complexes over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. | Insight into the stability and conformational flexibility of the bound isomers. |

| Free Energy Calculations | Quantitatively predict the difference in binding free energy between the two isomers. | MM/PBSA or MM/GBSA calculations, Free Energy Perturbation (FEP). | A quantitative prediction of the binding affinity difference, corroborating experimental data. |

| This table represents a conceptual framework for future research and does not contain experimental data. |

Research into the Potential for Stereoisomeric Conversion in Various Matrices and Environments

The stability of a drug's stereochemical configuration is a critical quality attribute. An important future research direction is to thoroughly investigate the potential for the active S,S,S-isomer of lisinopril to convert into the R,S,S-isomer (epimerization) or other related impurities under various conditions. It is known that certain lisinopril-related impurities can be formed or interconverted under thermal stress. nih.gov

Systematic studies are needed to evaluate stereoisomeric stability in:

Pharmaceutical Formulations: Assessing the impact of different excipients, pH levels, and moisture content on the stereochemical integrity of lisinopril in tablets and other dosage forms over their shelf life.

Manufacturing Processes: Investigating stress conditions such as heat, pressure, and light exposure during manufacturing steps (e.g., granulation, drying, compression) that could potentially trigger epimerization.

Physiological Environments: Simulating conditions in the gastrointestinal tract (varying pH) and bloodstream to determine if in-vivo stereoisomeric conversion is possible, which could have implications for the drug's efficacy and safety profile.

Table 3: Factors for Investigation in Lisinopril Stereoisomeric Stability Studies This table outlines key environmental and matrix-related factors that should be studied to assess the potential for stereoisomeric conversion of Lisinopril.

| Condition Studied | Matrix / Environment | Rationale for Investigation |

| Temperature | Bulk Drug, Solid Dosage Form | High temperatures during storage or processing can provide the energy needed for epimerization. nih.gov |

| pH | Aqueous Solutions, Simulated Gastric/Intestinal Fluid | pH can influence the ionization state of the molecule and potentially catalyze stereochemical conversion. |

| Light Exposure | Bulk Drug, Formulations | Photodegradation can sometimes lead to isomerization or the formation of other degradation products. |

| Excipient Interaction | Solid Dosage Form | Chemical interactions with specific excipients could potentially influence the stability of the chiral centers. |

| This table is for illustrative purposes to guide future research. |

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for resolving and quantifying the S,S- and R,S-isomers of lisinopril in pharmaceutical formulations?

- High-performance liquid chromatography (HPLC) with a 254-nm detector and a 4.6-mm × 625-cm column (packing L1) is validated for isomer separation. The resolution () between S,S- and R,S-isomers must be ≥1.0, with relative retention times of 0.94 (S,S) and 1.0 (R,S) . The assay requires a mobile phase flow rate of 1.2 mL/min and quantifies the S,S-isomer content using peak area ratios. This method ensures compliance with pharmacopeial standards (≥75% S,S-isomer in labeled formulations) .

Q. How do degradation pathways of lisinopril isomers compare under controlled laboratory conditions?

- Studies on structurally similar compounds (e.g., dimethenamid) suggest enantiomers share comparable degradation rates and pathways. For lisinopril, data on racemic mixtures may be extrapolated to individual isomers, provided analytical methods distinguish between them. Stability testing should employ isomer-specific chromatographic validation to avoid confounding results .

Q. What are the critical steps for preparing lisinopril assay solutions to ensure isomer-specific quantification?

- Accurate preparation involves sonication and mechanical shaking of powdered tablets in buffer/methanol solutions (e.g., 0.4 mg/mL lisinopril in water). Filtration through 0.45-µm PTFE/PVDF membranes removes particulates, while gradient HPLC (206-nm detection) resolves isomers. System suitability criteria include resolution () ≥1.8 between critical peaks and <2.0% RSD for reproducibility .

Advanced Research Questions

Q. How do pharmacokinetic differences between lisinopril isomers influence ACE inhibition efficacy in vivo?

- Preclinical studies on other ACE inhibitors (e.g., fosinopril) reveal stereoselective metabolism, where S-isomers often exhibit prolonged activity due to slower hepatic clearance. For lisinopril, molecular dynamics simulations could model isomer interactions with angiotensin-converting enzyme (ACE) active sites, correlating with in vitro binding assays (e.g., IC values) .

Q. What experimental strategies resolve contradictions in isomer stability data under varying pH and temperature conditions?

- Contradictions arise from non-isomer-specific degradation studies. Advanced approaches include:

- Isothermal calorimetry to measure thermodynamic stability of individual isomers.

- Chiral stationary phase chromatography to track isomer-specific degradation products.

- DFT calculations to predict relative free energy differences, as shown in selenocyclization studies where S-isomers were more stable than R-isomers .

Q. How can isotopic labeling (e.g., , ) improve mechanistic studies of lisinopril isomer interactions with biological targets?

- Stable isotopes enable tracking of isomer-specific metabolic pathways via mass spectrometry. For example, -labeled lisinopril could clarify hepatic conversion rates or tissue distribution differences. This method aligns with published protocols for isotopically labeled ACE inhibitors .

Q. What are the implications of enantiomeric impurities in lisinopril formulations for clinical trial outcomes?

- Impurities ≤0.3% (per pharmacopeial limits) may still affect drug safety if R,S-isomers exhibit off-target effects. Rigorous impurity profiling using gradient elution HPLC (e.g., 88–10% acetonitrile/water over 37 minutes) and spiking with reference standards (e.g., USP Fosinopril Related Compounds) ensures detection limits meet regulatory thresholds .

Methodological Considerations

- Experimental Design : Use randomized controlled trials (RCTs) with isomer-specific endpoints (e.g., blood pressure reduction, renal outcomes) to isolate stereochemical effects .

- Data Analysis : Apply multivariate statistics to account for covariates (e.g., CYP2C9 polymorphisms) that may influence isomer metabolism, as seen in warfarin studies .

- Contradiction Mitigation : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.